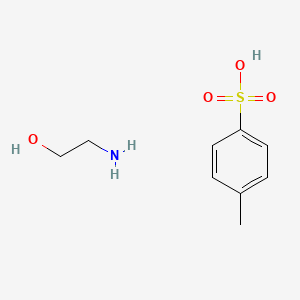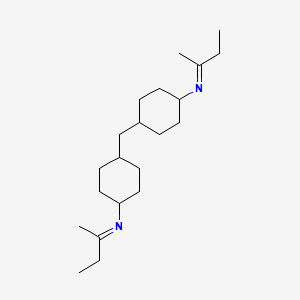
4beta-Deuteriocholesterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4beta-Deuteriocholesterol is a deuterated form of cholesterol, where a hydrogen atom at the 4-beta position is replaced by a deuterium atom. This modification is significant in scientific research as it allows for the study of cholesterol metabolism and its pathways with enhanced precision due to the unique properties of deuterium.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Deuteriocholesterol typically involves the deuteration of cholesterol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure the efficient incorporation of deuterium at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve high yields and purity. The deuterated compound is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment.
化学反应分析
Types of Reactions: 4beta-Deuteriocholesterol undergoes various chemical reactions similar to those of cholesterol. These include:
Oxidation: The compound can be oxidized to form oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Reduction reactions can convert this compound into other deuterated sterols.
Substitution: The deuterium atom can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various deuterated oxysterols, sterols, and substituted derivatives, which are valuable for studying metabolic pathways and biological functions.
科学研究应用
4beta-Deuteriocholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies of cholesterol metabolism and synthesis.
Biology: The compound helps in understanding the role of cholesterol in cellular processes and membrane dynamics.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of cholesterol in the body.
Industry: The compound is used in the development of deuterated drugs and as a standard in analytical chemistry.
作用机制
The mechanism of action of 4beta-Deuteriocholesterol involves its incorporation into biological membranes and metabolic pathways similar to cholesterol. The presence of deuterium affects the kinetic isotope effects, providing insights into the enzymatic processes and reaction mechanisms. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism, such as cytochrome P450 enzymes.
相似化合物的比较
4beta-Hydroxycholesterol: An oxysterol formed by the oxidation of cholesterol, involved in the regulation of lipid metabolism.
25-Hydroxycholesterol: Another oxysterol that plays a role in immune response and cholesterol homeostasis.
27-Hydroxycholesterol: Involved in cholesterol transport and metabolism.
Uniqueness: 4beta-Deuteriocholesterol is unique due to the presence of deuterium, which provides distinct advantages in research, such as reduced metabolic rate and enhanced stability. This makes it a valuable tool for studying cholesterol-related processes with greater accuracy and precision.
属性
CAS 编号 |
1973-68-8 |
|---|---|
分子式 |
C54H92O2 |
分子量 |
775.3 g/mol |
IUPAC 名称 |
(3S,4R,8S,9S,10R,13R,14S,17R)-4-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,8S,9S,10R,13R,14S,17R)-4-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/2C27H46O/c2*1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h2*9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t2*19-,21+,22+,23-,24+,25+,26+,27-/m11/s1/i2*17D/t17?,19-,21+,22+,23-,24+,25+,26+,27-;17-,19-,21+,22+,23-,24+,25+,26+,27- |
InChI 键 |
PMRVNBLFPMPZHZ-PZKXVMNCSA-N |
手性 SMILES |
[H][C@@]1([C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O)[2H].[2H]C1[C@H](CC[C@]2(C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)




![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)





